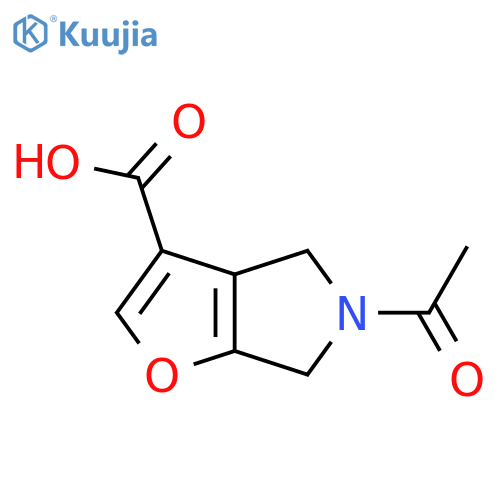

Cas no 2680855-21-2 (5-acetyl-4H,5H,6H-furo2,3-cpyrrole-3-carboxylic acid)

5-acetyl-4H,5H,6H-furo2,3-cpyrrole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2680855-21-2

- EN300-28271889

- 5-acetyl-4H,5H,6H-furo[2,3-c]pyrrole-3-carboxylic acid

- 5-acetyl-4H,5H,6H-furo2,3-cpyrrole-3-carboxylic acid

-

- インチ: 1S/C9H9NO4/c1-5(11)10-2-6-7(9(12)13)4-14-8(6)3-10/h4H,2-3H2,1H3,(H,12,13)

- InChIKey: ILVYAIINDYCOKB-UHFFFAOYSA-N

- SMILES: O1C=C(C(=O)O)C2=C1CN(C(C)=O)C2

計算された属性

- 精确分子量: 195.05315777g/mol

- 同位素质量: 195.05315777g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 14

- 回転可能化学結合数: 1

- 複雑さ: 278

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.8Ų

- XLogP3: -0.6

5-acetyl-4H,5H,6H-furo2,3-cpyrrole-3-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28271889-10.0g |

5-acetyl-4H,5H,6H-furo[2,3-c]pyrrole-3-carboxylic acid |

2680855-21-2 | 95.0% | 10.0g |

$7312.0 | 2025-03-19 | |

| Enamine | EN300-28271889-0.25g |

5-acetyl-4H,5H,6H-furo[2,3-c]pyrrole-3-carboxylic acid |

2680855-21-2 | 95.0% | 0.25g |

$1564.0 | 2025-03-19 | |

| Enamine | EN300-28271889-0.5g |

5-acetyl-4H,5H,6H-furo[2,3-c]pyrrole-3-carboxylic acid |

2680855-21-2 | 95.0% | 0.5g |

$1632.0 | 2025-03-19 | |

| Enamine | EN300-28271889-10g |

5-acetyl-4H,5H,6H-furo[2,3-c]pyrrole-3-carboxylic acid |

2680855-21-2 | 10g |

$7312.0 | 2023-09-09 | ||

| Enamine | EN300-28271889-1.0g |

5-acetyl-4H,5H,6H-furo[2,3-c]pyrrole-3-carboxylic acid |

2680855-21-2 | 95.0% | 1.0g |

$1701.0 | 2025-03-19 | |

| Enamine | EN300-28271889-5.0g |

5-acetyl-4H,5H,6H-furo[2,3-c]pyrrole-3-carboxylic acid |

2680855-21-2 | 95.0% | 5.0g |

$4930.0 | 2025-03-19 | |

| Enamine | EN300-28271889-0.05g |

5-acetyl-4H,5H,6H-furo[2,3-c]pyrrole-3-carboxylic acid |

2680855-21-2 | 95.0% | 0.05g |

$1428.0 | 2025-03-19 | |

| Enamine | EN300-28271889-5g |

5-acetyl-4H,5H,6H-furo[2,3-c]pyrrole-3-carboxylic acid |

2680855-21-2 | 5g |

$4930.0 | 2023-09-09 | ||

| Enamine | EN300-28271889-1g |

5-acetyl-4H,5H,6H-furo[2,3-c]pyrrole-3-carboxylic acid |

2680855-21-2 | 1g |

$1701.0 | 2023-09-09 | ||

| Enamine | EN300-28271889-0.1g |

5-acetyl-4H,5H,6H-furo[2,3-c]pyrrole-3-carboxylic acid |

2680855-21-2 | 95.0% | 0.1g |

$1496.0 | 2025-03-19 |

5-acetyl-4H,5H,6H-furo2,3-cpyrrole-3-carboxylic acid 関連文献

-

Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

5-acetyl-4H,5H,6H-furo2,3-cpyrrole-3-carboxylic acidに関する追加情報

5-Acetyl-4H,5H,6H-furo[2,3-c]pyrrole-3-carboxylic Acid (CAS No. 2680855-21-2): An Overview of a Promising Compound in Medicinal Chemistry

5-Acetyl-4H,5H,6H-furo[2,3-c]pyrrole-3-carboxylic acid (CAS No. 2680855-21-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of furo[2,3-c]pyrroles, which are heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The chemical structure of 5-acetyl-4H,5H,6H-furo[2,3-c]pyrrole-3-carboxylic acid is characterized by a fused ring system consisting of a furan and a pyrrole ring. The presence of the acetyl group at the 5-position and the carboxylic acid group at the 3-position imparts specific chemical and biological properties to this molecule. These functional groups play crucial roles in the compound's reactivity and interaction with biological targets.

Recent studies have highlighted the potential of 5-acetyl-4H,5H,6H-furo[2,3-c]pyrrole-3-carboxylic acid in various therapeutic areas. One notable application is its use as an anti-inflammatory agent. In vitro and in vivo studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 5-acetyl-4H,5H,6H-furo[2,3-c]pyrrole-3-carboxylic acid could be a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 5-acetyl-4H,5H,6H-furo[2,3-c]pyrrole-3-carboxylic acid has also shown promise in cancer research. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been reported to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many types of cancer. This makes 5-acetyl-4H,5H,6H-furo[2,3-c]pyrrole-3-carboxylic acid a potential lead compound for the development of novel anticancer drugs.

In addition to its therapeutic applications, 5-acetyl-4H,5H,6H-furo[2,3-c]pyrrole-3-carboxylic acid has been studied for its synthetic accessibility and structural modifications. Chemists have developed efficient synthetic routes to produce this compound and its derivatives using various methodologies such as microwave-assisted synthesis and transition-metal catalysis. These synthetic strategies not only enhance the yield and purity of the final product but also allow for the introduction of functional groups that can further optimize the biological activity of the molecule.

The pharmacokinetic properties of 5-acetyl-4H,5H,6H-furo[2,3-c]pyrrole-3-carboxylic acid have also been investigated to assess its suitability for drug development. Preliminary studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life in plasma, making it a promising candidate for further preclinical and clinical evaluation.

To further explore the potential of 5-acetyl-4H,5H,6H-furo[2,3-c]pyrrole-3-carboxylic acid, ongoing research is focused on elucidating its mechanism of action at a molecular level. Advanced techniques such as X-ray crystallography and molecular docking studies are being employed to understand how this compound interacts with specific protein targets. This knowledge will be crucial for optimizing its structure to achieve higher potency and selectivity.

In conclusion, 5-acetyl-4H,5H,6H-furo[2,3-c]pyrrole-3-carboxylic acid (CAS No. 2680855-21-2) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry. As more studies are conducted to uncover its full potential, it is likely that this compound will contribute significantly to the advancement of drug discovery and development in various fields.

2680855-21-2 (5-acetyl-4H,5H,6H-furo2,3-cpyrrole-3-carboxylic acid) Related Products

- 2097899-14-2(methyl N-4-({2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}sulfamoyl)phenylcarbamate)

- 1321814-12-3((1Z,4E)-5-5-(4-bromophenyl)furan-2-yl-1-(furan-2-yl)penta-1,4-dien-3-one)

- 1805062-06-9(Ethyl 3-amino-6-cyano-4-(difluoromethyl)pyridine-2-acetate)

- 1974287-45-0(1-(Isocyanomethyl)-4-(methoxymethyl)benzene)

- 2731012-94-3(rac-(3aR,7aS)-2-acetyl-octahydro-1H-isoindole-1-carboxylic acid)

- 2171982-38-8(3-{(benzyloxy)carbonylamino}-3-(thian-4-yl)butanoic acid)

- 2228647-54-7(methyl 5-(bromomethyl)-1-methyl-1H-pyrrole-2-carboxylate)

- 1189886-32-5(N-(4-bromophenyl)-2-[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide)

- 2228918-53-2(1-(3-phenyl-1H-pyrazol-4-yl)methylcyclopropan-1-ol)

- 14884-01-6(4-Methoxy-1H-pyrazole)